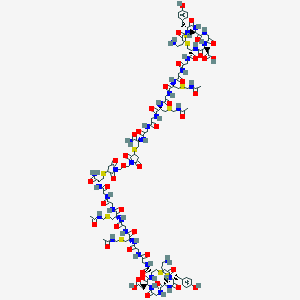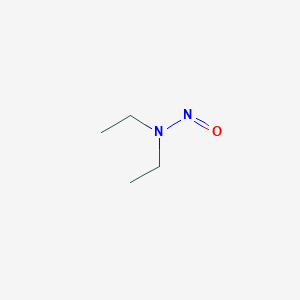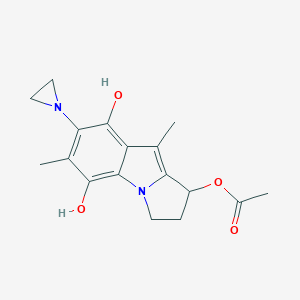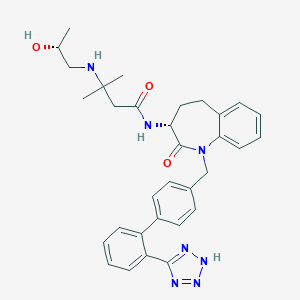
L-692,585
説明
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide is a peptide.
科学的研究の応用
成長ホルモン分泌促進活性
L-692,585は、成長ホルモン分泌促進物質(GHS)として知られています。 This compoundは、成長ホルモン(GH)を分泌する細胞である、下垂体前葉のソマトトロフからの成長ホルモン(GH)の放出を刺激することが示されています . この化合物は、GH放出ホルモン(GHRH)の作用を模倣し、細胞内カルシウム濃度を増加させることが可能であり、これはGHの放出と一致しています .
カルシウムチャネルの関与
研究によると、this compoundはカルシウムチャネルの関与を通じてGHの放出を誘導します。 この化合物の作用は、細胞内カルシウムの初期的な増加に続いてプラトーに達し、内部貯蔵からのカルシウム動員と、ソマトトロフの脱分極によるその後のカルシウム流入を含む、2段階のプロセスを示唆しています .
アデニル酸シクラーゼおよびホスホリパーゼC経路
This compoundが機能するメカニズムには、アデニル酸シクラーゼ-cAMP経路およびホスホリパーゼC-イノシトール三リン酸経路も関与しています。 これらの経路は、GHの放出につながるシグナルの伝達に不可欠であり、this compoundは複雑な細胞内シグナル伝達カスケードに影響を与える可能性があることを示しています .
潜在的な受容体の違い
This compoundは、GHRH受容体とは異なる受容体を介して作用すると考えられています。 これは、GHRHの効果を阻害する特定のアンタゴニストが、this compoundの刺激効果を阻害しないことから示唆されており、この化合物の独自の作用経路を示しています .
ブタのソマトトロフに関する研究
This compoundに関する研究の多くは、単離されたブタのソマトトロフを使用して行われています。 これらの研究は、この化合物がGHの放出に与える影響とその関連する細胞メカニズムに関する貴重な洞察を提供してきました .
作用機序
Target of Action
L-692,585 is a potent and nonpeptidyl growth hormone secretagogue receptor (GHS-R1a) agonist . The primary target of this compound is the GHS-R1a, which is a receptor that plays a crucial role in the regulation of growth hormone release .
Mode of Action
This compound acts directly on somatotropes, which are cells in the anterior pituitary gland that produce growth hormone . It induces the release of growth hormone in a dose-dependent manner from isolated porcine somatotropes . This interaction with its targets results in an increase in intracellular calcium concentrations .
Biochemical Pathways
The action of this compound involves the mobilization of calcium from internal stores during the first phase of the response, leading to an increase in intracellular calcium concentrations . This is followed by a calcium influx during the second phase, which is a consequence of somatotrope depolarization . The involvement of adenylate cyclase–cAMP and phospholipase C–inositol triphosphate pathways is also indicated .
Pharmacokinetics
The pharmacokinetics of this compound involve its intravenous administration, which significantly increases peak growth hormone concentrations in a dose-dependent manner . The peak plasma growth hormone levels and total growth hormone release increase in a dose-dependent manner when this compound is administered once daily for 14 consecutive days .
Result of Action
The result of this compound’s action is an increase in plasma growth hormone levels . It is 2- to 2.5-fold more potent than GHRP-6 in increasing these levels . This compound significantly increases the number and size of plaques, indicating increased growth hormone release .
Action Environment
The action of this compound is influenced by the environment in which it is administered. For instance, the removal of calcium from the bathing medium or the addition of nifedipine, an L-calcium channel blocker, significantly decreases the hGHRH-induced calcium transients and initial peak increase induced by this compound . This suggests that the presence of calcium in the environment is crucial for the action of this compound .
生化学分析
Biochemical Properties
L-692,585 interacts with the GHS-R1a, a receptor found in the pituitary gland and hypothalamus . It has a high affinity for this receptor, with a Ki value of 0.8 nM . This interaction triggers a series of biochemical reactions that ultimately lead to the release of GH .
Cellular Effects
This compound has a significant impact on various types of cells, particularly somatotropes in the pituitary gland . It induces the release of GH in a dose-dependent manner from isolated porcine somatotropes . This compound also significantly increases the number and size of plaques, indicating increased GH release .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GHS-R1a receptor . This binding triggers a series of intracellular events, including an increase in intracellular calcium concentrations . This increase in calcium levels coincides with GH release . The stimulatory effects of this compound on calcium transient are blocked by adenylate cyclase inhibitor and phospholipase C (PLC) inhibitor, indicating the involvement of adenylate cyclase-cAMP and PLC-inositol triphosphate pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce an acute, transient increase in GH levels . The magnitude of the response is not down-regulated following repeated daily administration for 14 days . This suggests that this compound has a stable effect over time, without significant degradation or loss of effectiveness .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, in beagles, this compound significantly increased peak GH concentrations 4.3-fold at a dose of 0.005 mg/kg, 7-fold at a dose of 0.02 mg/kg, and 21-fold at a dose of 0.10 mg/kg .
特性
IUPAC Name |
3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBCFPXLXOLPIZ-JIPXPUAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432124 | |
| Record name | L-692,585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145455-35-2 | |
| Record name | L-692,585 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)

![4-[4-(4-carboxyphenyl)phenyl]benzoic Acid](/img/structure/B121213.png)

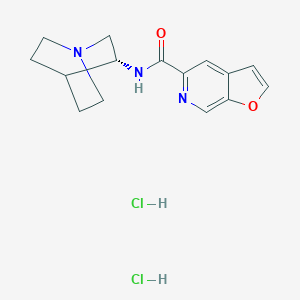
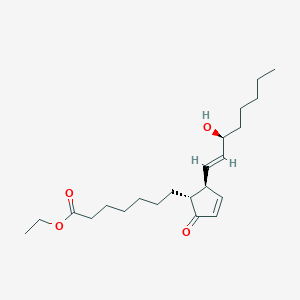
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)

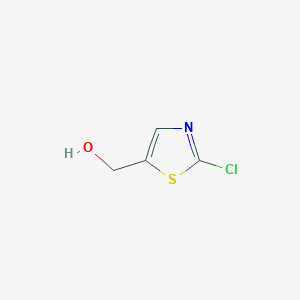
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
